(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde (3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 53167-11-6
VCID: VC21107052
InChI: InChI=1S/C8H12O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h3-7,10H,1-2H3/t4-,5+,6-,7-/m1/s1
SMILES: CC1(OC2C(C(OC2O1)C=O)O)C
Molecular Formula: C8H12O5
Molecular Weight: 188.18 g/mol

(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde

CAS No.: 53167-11-6

Cat. No.: VC21107052

Molecular Formula: C8H12O5

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde - 53167-11-6

Specification

CAS No. 53167-11-6
Molecular Formula C8H12O5
Molecular Weight 188.18 g/mol
IUPAC Name (3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde
Standard InChI InChI=1S/C8H12O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h3-7,10H,1-2H3/t4-,5+,6-,7-/m1/s1
Standard InChI Key RSHCFFAQYBYYGI-XZBKPIIZSA-N
Isomeric SMILES CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)C=O)O)C
SMILES CC1(OC2C(C(OC2O1)C=O)O)C
Canonical SMILES CC1(OC2C(C(OC2O1)C=O)O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator